

Oric-101 Clinical Trial Failure: A Technical Resource

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Compound of Interest

Compound Name: Oric-101

Cat. No.: B609768

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This technical support center provides researchers, scientists, and drug development professionals with a comprehensive analysis of the clinical trial failures of **Oric-101**. The information is presented in a question-and-answer format to directly address potential queries arising from the experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: What was the scientific rationale for developing **Oric-101**?

Oric-101 is a potent and selective antagonist of the glucocorticoid receptor (GR).[1] The primary hypothesis behind its development was to overcome therapeutic resistance in cancer.[2] In various cancers, activation of the GR signaling pathway has been linked to resistance to chemotherapy, such as taxanes, and anti-androgen therapies like enzalutamide.[3][4] By blocking this pathway, **Oric-101** was expected to re-sensitize tumors to these treatments and improve clinical outcomes.[2]

Q2: Which clinical trials were conducted with **Oric-101**, and what were their primary objectives?

Two key Phase 1b clinical trials were conducted to evaluate the efficacy and safety of **Oric-101** in combination with standard-of-care therapies:

- NCT03928314: This trial evaluated **Oric-101** in combination with the chemotherapeutic agent nab-paclitaxel in patients with advanced solid tumors who had previously progressed

on a taxane-based regimen. The primary objective of the dose-expansion phase was to evaluate the preliminary antitumor activity based on the objective response rate (ORR).

- NCT04033328: This trial assessed **Oric-101** in combination with the anti-androgen therapy enzalutamide in patients with metastatic castration-resistant prostate cancer (mCRPC) progressing on enzalutamide. The primary endpoint for the expansion cohort was the disease control rate (DCR) at 12 weeks.

Q3: Why were the **Oric-101** clinical trials terminated?

Both the NCT03928314 and NCT04033328 trials were terminated due to a lack of sufficient clinical efficacy. Despite successfully engaging its target (the glucocorticoid receptor), **Oric-101** did not translate this target engagement into meaningful clinical benefits for patients in the studied populations.

In the trial with nab-paclitaxel, a preplanned futility analysis revealed a low objective response rate of 3.2% and a median progression-free survival of only 2 months in patients who had already developed resistance to taxanes. Similarly, in the prostate cancer trial with enzalutamide, the disease control rate at 12 weeks was 25.8%, which did not meet the prespecified target for efficacy.

Troubleshooting Guide for Experimental Discrepancies

Q4: Preclinical data for **Oric-101** showed promising results. Why did this not translate to the clinical setting?

The discrepancy between promising preclinical results and clinical failure is a common challenge in drug development. Several factors could have contributed to this outcome for **Oric-101**:

- Complexity of Resistance Mechanisms: While the glucocorticoid receptor pathway is a known mechanism of resistance, it is likely not the sole driver. Tumors in heavily pre-treated patients often develop multiple, redundant resistance pathways. Targeting only the GR pathway with **Oric-101** may have been insufficient to overcome these other resistance mechanisms.

- **Tumor Heterogeneity:** The expression and activity of the glucocorticoid receptor can vary significantly between patients and even within different areas of the same tumor. This heterogeneity may have led to a variable response to **Oric-101**.
- **Limitations of Preclinical Models:** The preclinical models used to test **Oric-101**, while valuable, may not have fully recapitulated the complex tumor microenvironment and the extensive prior treatments seen in the clinical trial participants.

Q5: Was the lack of efficacy due to a failure to engage the target?

No, pharmacodynamic analyses from both clinical trials indicated that **Oric-101** successfully engaged the glucocorticoid receptor. In the NCT03928314 trial, GR pathway downregulation was observed in most patients. Similarly, in the NCT04033328 trial, pharmacokinetic and pharmacodynamic data confirmed that **Oric-101** achieved the necessary exposures for GR target engagement. This suggests that the clinical failure was not due to a lack of on-target activity but rather that inhibiting the GR pathway alone was not sufficient to produce a clinically meaningful anti-tumor response in these patient populations.

Quantitative Data Summary

The following tables summarize key quantitative data from the two Phase 1b clinical trials of **Oric-101**.

Table 1: NCT03928314 (**Oric-101** + Nab-Paclitaxel) - Efficacy and Safety Overview

Parameter	Value	Reference
Efficacy		
Objective Response Rate (ORR)	3.2% (95% CI: 0.4–11.2)	
Median Progression-Free Survival	2.0 months (95% CI: 1.8–2.8)	
Safety (Dose Escalation)		
Total Patients Treated	21	
Dose-Limiting Toxicities (DLTs)	2 (Grade 3 fatigue, Grade 4 neutropenia/thrombocytopenia)	
Safety (Most Common Treatment-Related Adverse Events - All Grades)		
Nausea	38%	
Diarrhea	33%	
Fatigue	29%	
Leukopenia	29%	
Neutropenia	29%	

Table 2: NCT04033328 (**Oric-101** + Enzalutamide) - Efficacy and Safety Overview

Parameter	Value	Reference
Efficacy		
Disease Control Rate (DCR) at 12 weeks	25.8% (80% CI: 15.65–38.52)	
Safety (at Recommended Phase 2 Dose)		
Total Patients Treated	31	
Dose-Limiting Toxicities (DLTs)	0	
Safety (Most Common Treatment-Related Adverse Events - All Grades)		
Fatigue	38.7%	
Nausea	29.0%	
Decreased Appetite	19.4%	
Constipation	12.9%	

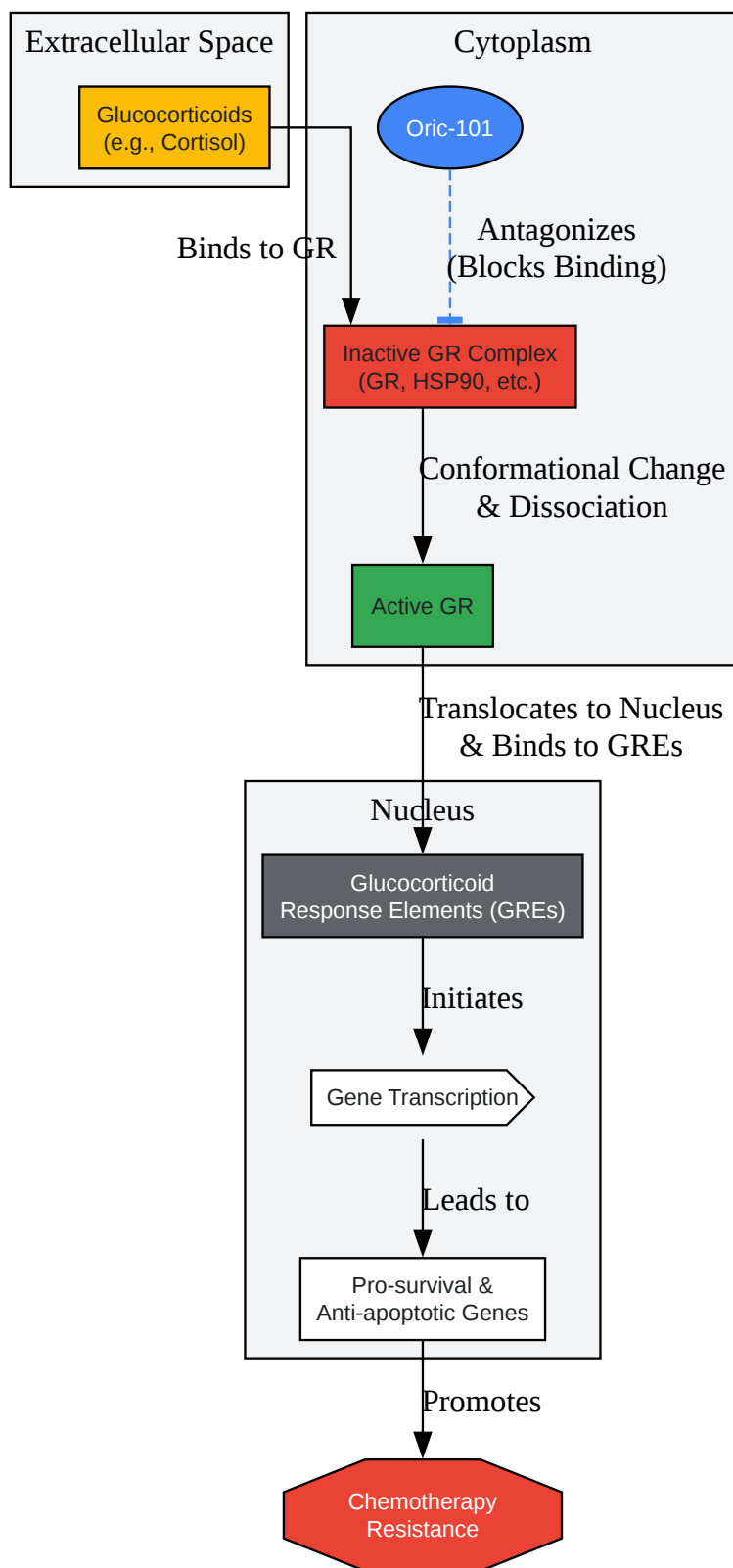
Experimental Protocols

Key Methodologies of the Phase 1b Clinical Trials:

- Study Design: Both were open-label, dose-escalation and dose-expansion studies. The dose-escalation phase followed a standard 3+3 design to determine the recommended Phase 2 dose (RP2D).
- Patient Population:
 - NCT03928314: Patients with advanced or metastatic solid tumors who had progressed on a prior taxane-containing regimen. The expansion cohorts focused on pancreatic ductal adenocarcinoma, ovarian cancer, and triple-negative breast cancer.

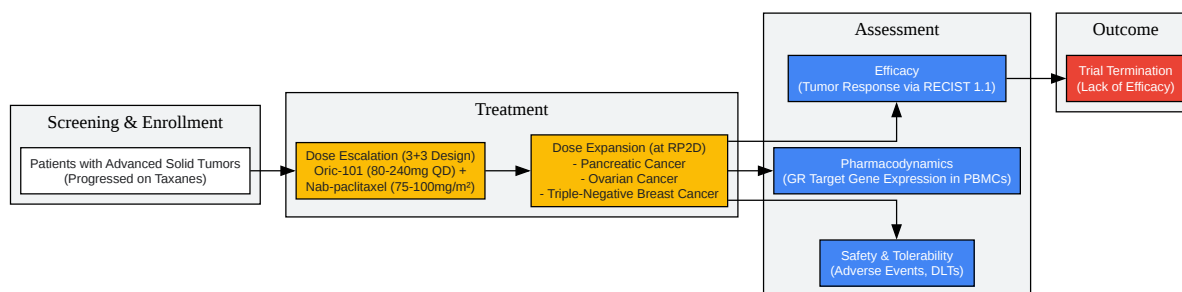
- NCT04033328: Patients with metastatic castration-resistant prostate cancer who were progressing on enzalutamide.
- Dosing:
 - NCT03928314: **Oric-101** was administered orally once daily (ranging from 80 to 240 mg) in combination with nab-paclitaxel (75 or 100 mg/m² on days 1, 8, and 15 of a 28-day cycle).
 - NCT04033328: **Oric-101** was administered orally once daily (ranging from 80 to 240 mg) in combination with enzalutamide (160 mg once daily).
- Pharmacodynamic Assessments: GR target gene expression in peripheral blood mononuclear cells (PBMCs) was assessed by RT-qPCR to confirm target engagement.
- Efficacy Assessment: Antitumor activity was assessed by RECIST v1.1 criteria in the solid tumor trial and by Prostate Cancer Clinical Trials Working Group 3 (PCWG3) and RECIST 1.1 in the prostate cancer trial.

Visualizations



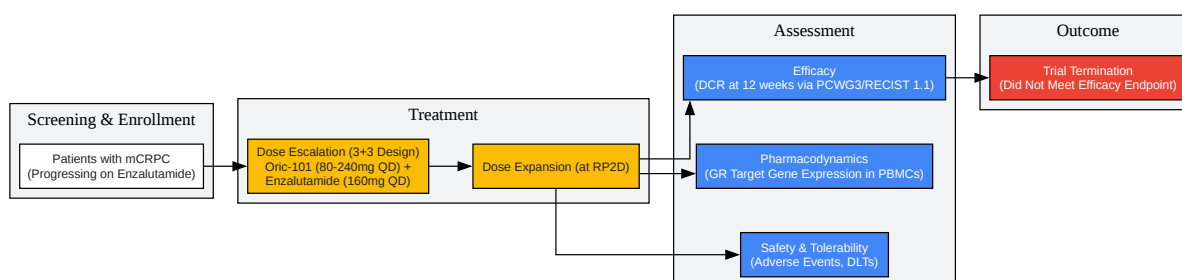
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Caption: Glucocorticoid Receptor Signaling Pathway in Chemotherapy Resistance and the Mechanism of Action of **Oric-101**.



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Caption: Experimental Workflow for the NCT03928314 Clinical Trial.



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Caption: Experimental Workflow for the NCT04033328 Clinical Trial.

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